molecular formula C10H10Cl2O2 B6159953 2-(3,5-dichlorophenyl)-2-methylpropanoic acid CAS No. 825643-82-1

2-(3,5-dichlorophenyl)-2-methylpropanoic acid

Cat. No.: B6159953
CAS No.: 825643-82-1
M. Wt: 233.1
InChI Key:
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Description

2-(3,5-Dichlorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dichlorophenyl)-2-methylpropanoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with isobutyric acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dichlorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2-(3,5-Dichlorophenyl)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-(3,5-Dichlorophenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds .

Properties

CAS No.

825643-82-1

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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